molecular formula C17H25BO4 B3288252 Ethyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 851334-96-8

Ethyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B3288252
CAS No.: 851334-96-8
M. Wt: 304.2 g/mol
InChI Key: YKLQTRYHXLFLGN-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative featuring a benzoate core substituted with methyl groups at the 3- and 5-positions and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position. This compound belongs to a class of arylboronic esters widely used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name

ethyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO4/c1-8-20-15(19)13-9-11(2)14(12(3)10-13)18-21-16(4,5)17(6,7)22-18/h9-10H,8H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLQTRYHXLFLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a palladium-boronic acid complex, which facilitates the transfer of the aryl group to the halide substrate. This process is crucial for the formation of carbon-carbon bonds in organic synthesis.

Molecular Targets and Pathways:

  • The palladium catalyst forms a complex with the boronic acid derivative, which then undergoes oxidative addition with the aryl halide.

  • The resulting intermediate undergoes transmetalation with the boronic acid, followed by reductive elimination to form the biaryl product.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position and nature of substituents on the benzoate ring significantly influence reactivity and applications. Key analogues include:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate No methyl groups on benzoate 276.14 Suzuki coupling; intermediate in drug synthesis
Ethyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 2-Cl, 4-boronate 310.58 Electron-withdrawing group enhances coupling efficiency
Ethyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 2-Me, 3-boronate 316.18 Steric hindrance may reduce reaction rates
Target compound 3,5-diMe, 4-boronate ~304.22 (estimated) Enhanced steric bulk; potential for regioselective coupling
  • Steric Effects : The 3,5-dimethyl groups in the target compound introduce steric hindrance, which may slow coupling kinetics compared to unsubstituted analogues (e.g., ) but improve selectivity in congested reaction environments .

Ester Group Variations

Replacing the ethyl ester with methyl (e.g., methyl 4-boronate benzoate ) reduces molecular weight and alters solubility. For instance, methyl esters are generally more polar than ethyl esters, impacting their utility in hydrophobic reaction systems.

Reactivity in Cross-Coupling Reactions

The target compound’s reactivity in Suzuki-Miyaura couplings can be inferred from related structures:

  • Catalytic Efficiency : Arylboronates with electron-neutral or donating groups (e.g., methyl) typically exhibit moderate reactivity compared to electron-deficient derivatives (e.g., nitro-substituted) .
  • Byproduct Formation : Steric hindrance from 3,5-dimethyl groups may suppress protodeboronation, a common side reaction in electron-rich arylboronates .
  • Yield Data : Ethyl 4-boronate benzoate derivatives achieve coupling yields of 70–90% under standard Pd catalysis , while sterically hindered analogues (e.g., 2-methyl-3-boronate ) report yields of 50–65%. The target compound’s performance likely falls within this range.

Physicochemical Properties

  • Thermal Stability : Boronate esters with methyl substituents (e.g., ) demonstrate high thermal stability (<200°C decomposition), making them suitable for high-temperature reactions.
  • Solubility : Increased lipophilicity from methyl groups enhances solubility in organic solvents (e.g., THF, dichloromethane) but reduces aqueous compatibility .
  • Crystallinity : Symmetric substitution (3,5-diMe) may promote crystallinity, aiding purification via recrystallization .

Biological Activity

Ethyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS Number: 1082503-79-4) is a synthetic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings from various studies.

PropertyValue
Molecular FormulaC₁₃H₂₃BN₂O₂
Molecular Weight250.145 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point349.7 ± 42.0 °C at 760 mmHg
Flash Point165.3 ± 27.9 °C

This compound exhibits its biological activity primarily through interactions with cellular components involved in critical processes such as tubulin polymerization and apoptosis induction . Studies have demonstrated that it can inhibit tubulin polymerization, which is crucial for cell division and function.

Biological Studies and Findings

Recent research has focused on the compound's effects on various cancer cell lines and its potential as an anticancer agent. Below are key findings from relevant studies:

  • Inhibition of Cancer Cell Growth :
    • The compound exhibited significant cytotoxicity against several cancer cell lines with GI₅₀ values ranging from <0.01 to 73.4 µM , effectively inhibiting the growth of approximately 70% of evaluated lines .
  • Mechanism of Apoptosis :
    • In human myeloid leukemia cell lines (HL-60 and U937), treatment with the compound resulted in increased nuclear condensation and activation of caspase-3, indicating strong apoptotic activity .
  • Tubulin Interaction :
    • Molecular docking studies showed that this compound interacts with the α/β tubulin interface similar to colchicine, suggesting a mechanism for its anti-proliferative effects .

Case Studies

Several case studies have illustrated the compound's effectiveness in preclinical settings:

  • Case Study 1 : A study on the MDA-MB-435 melanoma cell line revealed a remarkable GI₅₀ value of 0.229 µM , indicating potent anti-proliferative activity .
  • Case Study 2 : In vivo studies demonstrated acceptable toxicity profiles at high doses (up to 800 mg/kg ), suggesting potential for therapeutic applications without significant adverse effects .

Scientific Research Applications

Organic Synthesis

Ethyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily utilized as a reagent in organic synthesis. Its boron-containing moiety facilitates various coupling reactions, particularly in the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling

One of the most significant applications of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of biaryl compounds from aryl halides and boronic acids or esters. This compound acts as a versatile boron source that can enhance yields and selectivity in these reactions.

Reaction Type Reagents Products
Suzuki-MiyauraAryl halide + Ethyl 3,5-dimethyl... + BaseBiaryl compounds

Medicinal Chemistry

The compound's structure allows it to interact with biological systems effectively. Its applications in medicinal chemistry include:

Anticancer Agents

Research has indicated that derivatives of boron-containing compounds exhibit promising anticancer properties. This compound has been investigated for its potential to inhibit tumor growth by interfering with cellular signaling pathways.

Drug Delivery Systems

The incorporation of this compound into drug delivery systems has been explored due to its ability to form stable complexes with various therapeutic agents. This property enhances the solubility and bioavailability of poorly soluble drugs.

Materials Science

In materials science, this compound is utilized for the development of advanced materials.

Photonic Applications

Due to its unique optical properties stemming from the boron moiety and its ability to form stable complexes with light-emitting materials, this compound is being investigated for use in photonic devices such as OLEDs (Organic Light Emitting Diodes).

Polymer Chemistry

The compound can act as a cross-linking agent in polymer chemistry. By integrating it into polymer matrices, researchers can create materials with enhanced thermal stability and mechanical properties.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of this compound in synthesizing a series of biaryl compounds with high yields under mild conditions. The reaction conditions were optimized to achieve selectivity and minimize by-products.

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer activity of derivatives containing the boron compound against various cancer cell lines. Results indicated significant cytotoxicity compared to standard chemotherapeutics.

Q & A

Q. What are common synthetic routes for Ethyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

  • Methodological Answer : A typical procedure involves coupling a boronate ester precursor (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) with an alkylating agent (e.g., ethyl bromoacetate or bromopropionate) in anhydrous THF under reflux. Cesium carbonate is often used as a base to deprotonate phenolic intermediates, followed by 6–12 hours of reaction under nitrogen . Purification involves solvent evaporation, dissolution in diethyl ether, and washing with HCl/brine. Similar protocols for structural analogs (e.g., ethyl 4-chloro-2-(dioxaborolan)benzoate) highlight the generality of this approach .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is essential for confirming the boronate ester moiety and substitution pattern. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (using programs like SHELXL ) resolves stereochemistry and crystal packing, particularly for verifying steric effects from methyl groups. Comparative analysis with analogs (e.g., ethyl 4-chloro-2-(dioxaborolan)benzoate, CAS 1146214-96-1) aids in assigning peaks and identifying electronic effects .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis, as boronate esters are moisture-sensitive .

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki-Miyaura cross-coupling using this compound?

  • Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃) in solvent mixtures (toluene/ethanol/water). Microwave-assisted conditions (100–120°C, 30 min) enhance coupling efficiency with aryl halides. Monitor by TLC/GC-MS and isolate via column chromatography. Note that steric hindrance from 3,5-dimethyl groups may require elevated temperatures or bulky ligands .

Q. What computational strategies predict reactivity in catalytic applications?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in cross-coupling reactions. Molecular docking studies assess interactions with catalytic sites (e.g., Pd centers). Compare HOMO/LUMO energies with analogs (e.g., methyl 3-(dioxaborolan)benzoate, CAS 480425-35-2) to predict regioselectivity .

Q. How do structural modifications (e.g., methyl vs. chloro substituents) impact biological activity?

  • Methodological Answer : Synthesize derivatives (e.g., replacing 3,5-dimethyl with chloro groups) and evaluate via in vitro assays (e.g., enzyme inhibition, cytotoxicity). Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity. For example, chloro analogs (CAS 119024789) show enhanced binding to PPARγ in medicinal chemistry studies .

Q. What are the challenges in isolating byproducts during large-scale synthesis?

  • Methodological Answer : Byproducts (e.g., deboronated intermediates or dimerized species) form due to moisture or oxygen exposure. Use preparative HPLC or fractional crystallization (hexane/EtOAc) for purification. For example, reports isolating target compounds in ≤42% yield despite competing side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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